molecular formula C25H23F3N4S B381801 5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine

5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No.: B381801
M. Wt: 468.5g/mol
InChI Key: MNGCJNMRXZMWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with 3,4-dimethylphenyl and 3-(trifluoromethyl)phenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thienopyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Scientific Research Applications

5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors involved in cellular processes. The exact pathways and targets can vary depending on the specific biological context and the functional groups present in the molecule .

Comparison with Similar Compounds

When compared to similar compounds, 5-(3,4-Dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C25H23F3N4S

Molecular Weight

468.5g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C25H23F3N4S/c1-16-6-7-18(12-17(16)2)21-14-33-24-22(21)23(29-15-30-24)32-10-8-31(9-11-32)20-5-3-4-19(13-20)25(26,27)28/h3-7,12-15H,8-11H2,1-2H3

InChI Key

MNGCJNMRXZMWNP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)C

Origin of Product

United States

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